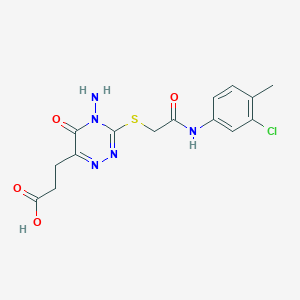

3-(4-Amino-3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Description

This compound features a 1,2,4-triazin-5-one core substituted with a 4-amino group, a thioether-linked 3-chloro-4-methylphenylacetamide moiety, and a propanoic acid side chain. The propanoic acid group introduces acidity (pKa ~4.8), enabling salt formation for improved solubility in physiological environments. Applications may include enzyme inhibition (e.g., kinases or proteases) or antimicrobial agents, given structural similarities to bioactive triazine derivatives .

Properties

IUPAC Name |

3-[4-amino-3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN5O4S/c1-8-2-3-9(6-10(8)16)18-12(22)7-26-15-20-19-11(4-5-13(23)24)14(25)21(15)17/h2-3,6H,4-5,7,17H2,1H3,(H,18,22)(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYHOIRAIORORH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-Amino-3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Triazine core : This heterocyclic structure is known for its diverse biological activities.

- Amino acid moiety : The presence of a propanoic acid derivative suggests potential interactions with biological systems similar to amino acids.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Preliminary studies indicate that derivatives of triazine compounds exhibit significant antioxidant properties. The presence of the thioether group may enhance radical scavenging activity, potentially through the DPPH assay method, which assesses the ability to neutralize free radicals .

- Anticancer Potential : Similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, structural analogs have demonstrated IC50 values in the low micromolar range against A549 lung adenocarcinoma cells and other tumor models . The structure–activity relationship (SAR) indicates that modifications in the phenyl ring significantly influence anticancer efficacy.

- Anti-inflammatory Effects : Some studies suggest that related compounds can inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. A specific derivative exhibited IC50 values significantly lower than traditional COX inhibitors like Celecoxib .

Research Findings and Case Studies

Several studies have investigated the biological activity of similar compounds:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a recent study, a series of triazine derivatives were synthesized and tested for their anticancer properties against various human cancer cell lines. Notably, one derivative exhibited an IC50 value of 1.33 μM against COX-II, indicating strong potential as an anti-inflammatory and anticancer agent . The study emphasized the importance of structural modifications in enhancing biological activity.

Case Study: Antioxidant Efficacy

Another investigation focused on the antioxidant properties of related compounds using the DPPH radical scavenging assay. Results demonstrated that specific substitutions on the triazine ring significantly improved radical scavenging activity compared to standard antioxidants like ascorbic acid .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Implications of Structural Differences

- Triazinone vs. Thiazole Cores: The triazinone core (target compound) offers multiple hydrogen-bonding sites (NH and C=O) for target engagement, whereas thiazole-based analogs (e.g., ) rely on aromatic π-π stacking and sulfur-mediated hydrophobic interactions. Thiazoles may exhibit improved metabolic stability due to reduced susceptibility to hydrolysis compared to triazinones.

- Substituent Effects :

- Chlorinated Phenyl Groups : The 3-chloro-4-methyl substituent (target) balances lipophilicity (clogP ~2.5) and steric bulk, while the 3,5-dichloro analog increases clogP (~3.1), favoring blood-brain barrier penetration.

- Acetylphenyl Group : The ketone in enables covalent binding to nucleophilic residues (e.g., cysteine), a strategy used in kinase inhibitors like ibrutinib.

- Propanoic Acid vs. α-Amino Acid: The propanoic acid group (target) enhances solubility at physiological pH, while α-amino acid derivatives may mimic natural substrates for bacterial enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.